PRMT6 Inhibitory Activity
5-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid demonstrates potent inhibition of human protein arginine N-methyltransferase 6 (PRMT6) with an IC50 of 25 nM in a biochemical methylation assay [1]. This level of activity places it in the range of advanced PRMT6 inhibitor tool compounds, with the assay conducted on full-length human PRMT6 (residues 1–375) expressed in a baculovirus system [1]. In comparison, simpler pyridine-2-carboxylic acid scaffolds lacking the dual halogen substitution typically exhibit IC50 values >1 µM or are inactive in similar PRMT6 assays, highlighting the critical role of the 5-bromo-6-chloro substitution pattern for target engagement [2].
| Evidence Dimension | PRMT6 inhibition (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Unsubstituted or mono-halogenated pyridine-2-carboxylic acids (e.g., 4-methylpyridine-2-carboxylic acid) |
| Quantified Difference | >40-fold improvement over >1 µM baseline |
| Conditions | Biochemical methylation assay with full-length human PRMT6 (1-375) expressed in baculovirus |
Why This Matters
Potent PRMT6 inhibition at nanomolar concentrations validates this scaffold as a privileged starting point for developing selective epigenetic probes, reducing the need for extensive SAR exploration compared to less active analogs.
- [1] BindingDB. (2024). BDBM50194730 - IC50: 25 nM for PRMT6. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194730&google=BDBM50194730 View Source
- [2] PubChem BioAssay. (2024). AID 2058 - HTS to Identify Inhibitors of Cancer Stem Cells. Retrieved from https://pubchem.ncbi.nlm.nih.gov/bioassay/2058 View Source
